molecular formula C15H13N2O8P B14706891 p-Nitrophenacyl p-nitrophenyl methylphosphonate CAS No. 21161-62-6

p-Nitrophenacyl p-nitrophenyl methylphosphonate

Cat. No.: B14706891
CAS No.: 21161-62-6
M. Wt: 380.25 g/mol
InChI Key: IILSLWCTSOCEAW-UHFFFAOYSA-N
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Description

p-Nitrophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both nitrophenyl and phenacyl groups attached to a methylphosphonate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-nitrophenacyl bromide with p-nitrophenyl methylphosphonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenacyl p-nitrophenyl methylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.

    Nucleophilic Substitution: Common reagents include hydroxylamine hydrochloride and hydrazine hydrate, often in the presence of a base like sodium carbonate.

Major Products Formed

    Hydrolysis: Produces p-nitrophenol and p-nitrophenacyl methylphosphonic acid.

    Nucleophilic Substitution: Yields substituted phosphonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of p-Nitrophenacyl p-nitrophenyl methylphosphonate involves its hydrolysis to release p-nitrophenol, which can be detected spectrophotometrically. The compound acts as a substrate for various phosphatases, which catalyze the hydrolysis reaction. The molecular targets include enzymes such as alkaline phosphatase and acid phosphatase, which facilitate the cleavage of the phosphonate ester bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Nitrophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both nitrophenyl and phenacyl groups, which confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to undergo hydrolysis and nucleophilic substitution reactions, along with its use as a substrate in enzymatic assays, sets it apart from other similar compounds.

Properties

CAS No.

21161-62-6

Molecular Formula

C15H13N2O8P

Molecular Weight

380.25 g/mol

IUPAC Name

2-[methyl-(4-nitrophenoxy)phosphoryl]oxy-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H13N2O8P/c1-26(23,25-14-8-6-13(7-9-14)17(21)22)24-10-15(18)11-2-4-12(5-3-11)16(19)20/h2-9H,10H2,1H3

InChI Key

IILSLWCTSOCEAW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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